N-(3-Acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide N-(3-Acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 671200-21-8
VCID: VC0492765
InChI: InChI=1S/C18H17N3O2S2/c1-10-12(3)25-18-16(10)17(19-9-20-18)24-8-15(23)21-14-6-4-5-13(7-14)11(2)22/h4-7,9H,8H2,1-3H3,(H,21,23)
SMILES: CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C
Molecular Formula: C18H17N3O2S2
Molecular Weight: 371.5g/mol

N-(3-Acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

CAS No.: 671200-21-8

Main Products

VCID: VC0492765

Molecular Formula: C18H17N3O2S2

Molecular Weight: 371.5g/mol

N-(3-Acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide - 671200-21-8

CAS No. 671200-21-8
Product Name N-(3-Acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Molecular Formula C18H17N3O2S2
Molecular Weight 371.5g/mol
IUPAC Name N-(3-acetylphenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H17N3O2S2/c1-10-12(3)25-18-16(10)17(19-9-20-18)24-8-15(23)21-14-6-4-5-13(7-14)11(2)22/h4-7,9H,8H2,1-3H3,(H,21,23)
Standard InChIKey MXFRHGYCAPCVMF-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C
Canonical SMILES CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C
PubChem Compound 984165
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator